N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
- N-(5-BUTAN-2-YLSULFANYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S3/c1-3-11(2)25-17-20-19-16(26-17)18-14(22)12-6-8-21(9-7-12)15(23)13-5-4-10-24-13/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDTXOVHBVGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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